molecular formula C19H22N4O3S B10989152 N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10989152
M. Wt: 386.5 g/mol
InChI Key: CRMMOQJKSJJLOM-UHFFFAOYSA-N
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Description

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound that features an indole moiety, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple stepsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or thiazole rings, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The indole and thiazole rings are known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Benzoylphenoxy derivatives: Compounds with similar functional groups and biological activities.

    Imidazole-containing compounds: Molecules with comparable therapeutic potential .

Uniqueness

2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is unique due to its combination of an indole moiety, a thiazole ring, and an acetamide group, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-methyl-2-[2-[[2-(1-propan-2-ylindol-4-yl)oxyacetyl]amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H22N4O3S/c1-12(2)23-8-7-14-15(23)5-4-6-16(14)26-10-18(25)22-19-21-13(11-27-19)9-17(24)20-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,24)(H,21,22,25)

InChI Key

CRMMOQJKSJJLOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=NC(=CS3)CC(=O)NC

Origin of Product

United States

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